N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide
Description
This compound features a 2,3-dihydro-1H-imidazol-1-yl core functionalized with a 4-methylbenzenesulfonyl (tosyl) group at position 3 and an acetamide linker substituted with a 3-chloro-4-methylphenyl moiety. The sulfonyl group enhances electron-withdrawing properties and stability, while the chloro-methylphenyl substituent contributes to lipophilicity.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-13-3-7-16(8-4-13)28(26,27)23-10-9-22(19(23)25)12-18(24)21-15-6-5-14(2)17(20)11-15/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRYBDYEJAWPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide typically involves multiple steps:
Formation of the 3-chloro-4-methylphenyl group: This can be achieved through chlorination of 4-methylphenyl using a chlorinating agent such as thionyl chloride.
Synthesis of the 4-methylbenzenesulfonyl group: This involves sulfonation of toluene using sulfur trioxide or chlorosulfonic acid.
Formation of the dihydroimidazolyl group: This can be synthesized by reacting glyoxal with ammonia or an amine in the presence of a catalyst.
Coupling reactions: The final step involves coupling the above intermediates using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Biology: Studying its effects on cellular processes and pathways.
Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological effects. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate the exact mechanism.
Comparison with Similar Compounds
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structural Differences :
- Heterocyclic core: Pyrazol-4-yl vs. imidazol-1-yl.
- Substituents: Dichlorophenyl and phenyl groups vs. tosyl and chloro-methylphenyl.
- Conformational Analysis :
Dihedral angles between the dichlorophenyl and pyrazol rings range from 54.8° to 77.5°, indicating variable spatial arrangements . In contrast, the imidazol core in the target compound may adopt a more rigid conformation due to the sulfonyl group’s planar geometry. - Hydrogen Bonding :
Forms R₂²(10) dimers via N–H⋯O interactions , whereas the sulfonyl group in the target compound could enable stronger hydrogen bonding or π-stacking interactions.
N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide (CAS 306732-11-6)
- Structural Differences :
- Linkage: Thioether (–S–) vs. sulfonyl (–SO₂–).
- Imidazol substitution: Methyl at position 1 vs. tosyl at position 3.
- Biological Implications :
Thioethers are prone to oxidation, which may limit in vivo half-life compared to the sulfonyl-containing analog.
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (CAS 573943-43-8)
- Structural Differences :
- Heterocyclic core: Thiadiazole vs. imidazole.
- Substituents: Benzylsulfanyl and additional sulfur atoms.
- Physicochemical Properties :
Increased lipophilicity due to sulfur-rich thiadiazole and benzyl groups, which may enhance blood-brain barrier penetration but raise toxicity concerns .
N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide (CAS 496834-95-8)
- Structural Differences :
- Core: Imidazolidine (saturated) vs. imidazole (unsaturated).
- Substituents: Thioxo, dimethoxyphenyl, and dimethylphenyl groups.
- Hydrogen Bonding :
The thioxo group (–C=S) can act as a hydrogen bond acceptor, but its weaker polarity compared to sulfonyl may reduce crystal lattice stability . - Steric Effects :
Bulky substituents like dimethoxyphenyl may hinder target binding despite improving selectivity.
Comparative Data Table
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Chlorinated Phenyl Ring : Enhances lipophilicity and biological activity.
- Sulfonyl Group : Known for its role in increasing solubility and biological interactions.
- Imidazole Core : Often associated with biological activity, particularly in enzyme inhibition.
The biological activity of this compound is believed to involve the inhibition of specific enzymes or interference with cellular pathways. The compound may target:
- Enzymatic Inhibition : Potentially inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.
- Cellular Signaling Pathways : Modulating pathways related to cancer cell proliferation and survival.
Anticancer Activity
Recent studies have focused on the compound's anticancer properties. A notable study evaluated its cytotoxic effects on human cancer cell lines, specifically A549 (lung cancer) and HeLa (cervical cancer) cells. The findings indicated that:
- The compound exhibited significant cytotoxicity against both cell lines.
- IC50 values were determined to be below 10 µM, suggesting potent activity against cancer cells .
Comparative Biological Activity
To better understand the compound's efficacy, a comparison was made with other known anticancer agents. The results are summarized in the following table:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | <10 | COX inhibition |
| Doxorubicin | A549 | 0.5 | DNA intercalation |
| Paclitaxel | HeLa | 5 | Microtubule stabilization |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
- Combination Therapies : When used in conjunction with other chemotherapeutics, enhanced efficacy was observed, indicating possible synergistic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
